2-Chloro-4-(trifluoromethyl)thiazol-5-amine

Insecticide Discovery Agrochemical SAR Heliothis virescens

This compound offers a unique 1,3-thiazole scaffold with a 2-chloro leaving group, 4-trifluoromethyl electron-withdrawing group, and 5-amino nucleophilic site—a substitution pattern unavailable in other commercial aminothiazoles. Enables sequential derivatization: nucleophilic aromatic substitution at C2, followed by amide/urea formation at C5-NH2 or diazotization. The chlorine also serves as a handle for Suzuki/Buchwald-Hartwig cross-couplings, while the CF3 group enhances metabolic stability. Ideal for agrochemical SAR (insecticidal/microbicidal cores) and medicinal chemistry programs seeking 2,5-diversified thiazoles to circumvent existing IP.

Molecular Formula C4H2ClF3N2S
Molecular Weight 202.59 g/mol
CAS No. 136538-99-3
Cat. No. B3236213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)thiazol-5-amine
CAS136538-99-3
Molecular FormulaC4H2ClF3N2S
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESC1(=C(SC(=N1)Cl)N)C(F)(F)F
InChIInChI=1S/C4H2ClF3N2S/c5-3-10-1(2(9)11-3)4(6,7)8/h9H2
InChIKeyXWGFRLUVLURJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(trifluoromethyl)thiazol-5-amine (CAS 136538-99-3): Sourcing and Procurement Overview for R&D


2-Chloro-4-(trifluoromethyl)thiazol-5-amine (CAS 136538-99-3) is a halogenated, trifluoromethyl-substituted aminothiazole building block [1]. Its molecular formula is C4H2ClF3N2S, with a molecular weight of 202.59 g/mol . The compound features a unique 1,3-thiazole core bearing a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and a primary amine at the 5-position. This specific substitution pattern confers distinct electronic properties and synthetic handles that are exploited in medicinal chemistry and agrochemical research .

Why 2-Chloro-4-(trifluoromethyl)thiazol-5-amine Cannot Be Simply Replaced by Other Thiazole Analogs


The combination of a 2-chloro leaving group, a 4-trifluoromethyl electron-withdrawing group, and a 5-amino nucleophilic site is not replicated in other commercially available aminothiazoles. This arrangement enables specific sequential derivatization pathways—such as nucleophilic aromatic substitution at C2 followed by diazotization or amide formation at the C5 amine—that regioisomers like 2-amino-4-(trifluoromethyl)thiazole (CAS 349-49-5) cannot undergo. Furthermore, the chlorine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1], while the trifluoromethyl group enhances metabolic stability and lipophilicity in derived bioactive molecules [2]. Interchanging with a 2-amino or 2-bromo analog would alter the reactivity profile and the physicochemical properties of downstream products, potentially invalidating established synthetic routes or structure-activity relationships (SAR).

Quantitative Evidence Guide: Differentiating 2-Chloro-4-(trifluoromethyl)thiazol-5-amine from Comparators


In Vivo Insecticidal Efficacy of a Structurally Proximate 5-Chloro Analog

A series of N-benzoyl-2-amino-5-chloro-4-trifluoromethylthiazole amides, which differ from the target compound only by substitution at the 5-position (Cl vs NH2), demonstrated potent insecticidal activity. The N-CH3 derivative exhibited a diet incorporation LC50 of 109 ppm against tobacco budworm (Heliothis virescens) larvae [1]. In contrast, the corresponding N-CD3 deuterated analog was inactive, highlighting a deuterium isotope effect. This class-level evidence establishes that the 2-chloro-4-trifluoromethylthiazole scaffold, when appropriately elaborated, can yield single-digit ppm insecticidal potency. The target 5-amino compound serves as a direct precursor to such N-substituted amides via simple acylation, providing a pathway to analogues with comparable or improved activity.

Insecticide Discovery Agrochemical SAR Heliothis virescens

Microbicidal Activity of 2-Chloro-4-trifluoromethylthiazole-5-carboxylic Acid Derivatives

Patent US5135927 discloses that 2-chloro-4-trifluoromethyl-thiazol-5-carboxylic acid derivatives exhibit 'extraordinary good microbicidal activity' and are effective protectants against phytopathogenic microbes and fungi [1]. While no specific MIC or EC50 values are provided in the abstract, the patent explicitly claims the utility of this scaffold. The target compound, 2-chloro-4-(trifluoromethyl)thiazol-5-amine, can be readily converted to the corresponding 5-carboxylic acid via diazotization and hydrolysis, or to 5-carboxamides directly, positioning it as a strategic starting material for accessing this biologically validated chemical space. Related thiazole fungicides like Thifluzamide (a 2,6-dichloro-4-(trifluoromethyl)phenyl analog) further support the importance of the trifluoromethylthiazole motif [2].

Fungicide Discovery Agrochemical Intermediates Plant Protection

Antibacterial Activity of Structurally Related Trifluoromethylthiazoles

A 2024 study synthesized thirteen 2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles (3a-m) in yields of 71-89% and evaluated them against E. coli and K. pneumoniae [1]. All compounds showed 'potent activity' against both bacterial strains. The 4-trifluoromethylthiazole core, which is present in the target compound, is thus a validated antibacterial pharmacophore. The 2-chloro and 5-amino substituents on the target compound provide orthogonal synthetic handles (electrophilic at C2, nucleophilic at C5) that are not present in the assayed 2-hydrazinyl derivatives, enabling access to a distinct, and potentially more diverse, chemical library for antibacterial SAR.

Antibacterial Discovery Fluorinated Heterocycles Gene Expression

Optimal R&D Application Scenarios for 2-Chloro-4-(trifluoromethyl)thiazol-5-amine


Agrochemical Lead Optimization: Insecticide and Fungicide SAR Programs

This compound is ideally suited for agrochemical discovery teams optimizing the 2-chloro-4-trifluoromethylthiazole scaffold. The 5-amino group allows for facile conversion to amides, ureas, or carbamates, directly mimicking the substructures shown to confer insecticidal activity (e.g., LC50 109 ppm in tobacco budworm assays) [1] or the microbicidal activity claimed in patent literature [2]. The C2 chlorine provides a secondary handle for diversification via cross-coupling, enabling rapid library synthesis to explore SAR around this validated core.

Medicinal Chemistry: Synthesis of Antibacterial and Anticancer Thiazole Libraries

The 4-trifluoromethylthiazole core has demonstrated antibacterial potential [3], and the target compound's orthogonal reactivity (electrophilic C2, nucleophilic C5) makes it a versatile building block for constructing focused libraries. Medicinal chemists can exploit this to access 2,5-diversified thiazoles that are not readily accessible from 2-amino or 2-bromo analogs, potentially circumventing existing intellectual property and exploring novel chemical space in anti-infective or oncology programs.

Synthetic Methodology Development: Sequential Derivatization and Cross-Coupling Studies

This compound is a model substrate for developing and testing chemoselective transformations on heteroaromatic systems. The presence of three distinct reactive sites (C2-Cl, C5-NH2, and the acidic ring C-H) presents a challenging but rewarding platform for sequential functionalization. Researchers can use this building block to benchmark new cross-coupling catalysts (e.g., for Suzuki or Buchwald-Hartwig aminations) or to explore the regioselectivity of nucleophilic aromatic substitutions in the presence of a free amine.

Fluorinated Building Block for Metabolic Stability Enhancement

The trifluoromethyl group is a well-established pharmacophore for improving metabolic stability and bioavailability [4]. Procurement of this compound is justified for medicinal chemistry projects seeking to replace metabolically labile groups (e.g., methyl, methoxy) with a CF3 moiety on a heteroaromatic scaffold. The 5-amino group provides a convenient point of attachment to larger molecular frameworks, allowing for the late-stage introduction of the beneficial trifluoromethylthiazole motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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